5-Propyl-2h-tetrazole
Overview
Description
5-Propyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to tetrazoles, making them valuable in various scientific and industrial applications. This compound, in particular, is known for its stability and reactivity, which makes it a subject of interest in synthetic chemistry and material science.
Mechanism of Action
Target of Action
This compound is a synthetic organic heterocyclic compound . It’s important to note that the research on this compound is still ongoing, and more information about its targets may be discovered in the future.
Mode of Action
Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Propyl-2h-tetrazole might affect similar biochemical pathways as those influenced by carboxylic acids.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound might have similar properties
Result of Action
Tetrazoles are known to exhibit potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-2H-tetrazole can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction between an azide and a nitrile. This method is often preferred due to its simplicity and high yield. The reaction typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions, often in the presence of a solvent like acetonitrile .
Another method involves the diazotization of amidrazones, which are prepared from imidates and hydrazine. This method involves the formation of an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . Additionally, the use of heterogeneous catalysts, such as nanoparticles, has been investigated to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other nitrogen-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Tetrazole N-oxides
Reduction: Amines or other nitrogen-containing compounds
Substitution: Various substituted tetrazoles depending on the nucleophile used
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-Methyltetrazole: Similar in structure but with a methyl group instead of a propyl group.
5-Phenyltetrazole: Contains a phenyl group, making it more hydrophobic.
5-Aminotetrazole: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
Uniqueness of 5-Propyl-2H-tetrazole
This compound is unique due to its propyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where a balance between hydrophobicity and reactivity is required. Its stability and reactivity also make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
5-propyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCQVVOKAFXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279034 | |
Record name | 5-propyl-2h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-13-0 | |
Record name | 5-Propyl-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14389-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 11106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14389-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-propyl-2h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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